N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Overview

Description

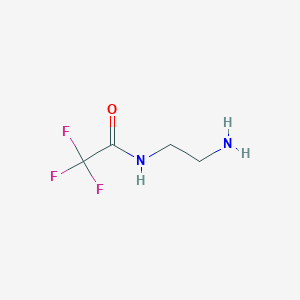

N-(2-aminoethyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of an aminoethyl group attached to a trifluoroacetamide moiety. This compound is of interest due to its unique chemical properties, which include the ability to form hydrogen bonds and its reactivity with various reagents. It is used in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CF}_3\text{CO}_2\text{O} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{CONHCH}_2\text{CH}_2\text{NH}_2 + \text{CF}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Condensation Reactions: It can react with carbonyl compounds to form Schiff bases.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.

Substitution Reactions: Common reagents include alkyl halides, aryl halides, and acid chlorides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.

Major Products:

Schiff Bases: Formed from condensation reactions with carbonyl compounds.

Substituted Amines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

N-(2-aminoethyl)-2,2,2-trifluoroacetamide is characterized by a trifluoroacetamide functional group attached to an aminoethyl moiety. Its molecular formula is CHClFNO, with a molecular weight of 192.57 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological activity by influencing lipophilicity and metabolic stability .

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactive functional groups facilitate numerous chemical reactions, making it valuable in synthetic organic chemistry.

- Polymer Production : It is utilized in producing specialty polymers and resins due to its stability and reactivity. The incorporation of trifluoroacetamide groups can enhance the thermal and chemical stability of polymers.

Biology

- Biological Studies : this compound is employed in enzyme inhibition studies and protein binding research. Its ability to interact with biological molecules allows it to affect enzyme activities and metabolic pathways.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly melanoma cells. It activates caspase pathways leading to cell death, suggesting potential therapeutic applications in oncology .

Medicine

- Drug Development : The compound is being investigated for developing new drugs targeting specific enzymes or receptors involved in various diseases. Its unique structure may provide a scaffold for designing multi-target agents .

- Antimicrobial Properties : this compound has shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent. Studies have reported its activity against Gram-positive bacteria.

Industry

- Agricultural Applications : Recent studies have highlighted the insecticidal properties of this compound against agricultural pests such as Plutella xylostella. This suggests its potential use as a biopesticide in sustainable agriculture practices.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with various substrates, while the trifluoroacetamide moiety can participate in electrostatic interactions. These interactions can influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-aminoethyl)glycine

- N-(2-aminoethyl)-1-aziridineethanamine

Comparison: N-(2-aminoethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. This sets it apart from similar compounds that may lack the trifluoroacetamide moiety, resulting in different reactivity and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-2,2,2-trifluoroacetamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-aminoethylamine and trifluoroacetic anhydride. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for facilitating the reaction, with potassium carbonate (K₂CO₃) as a catalyst to neutralize byproducts. Post-synthesis, purification via solid-phase extraction (SPE) or thin-layer chromatography (TLC) is recommended to isolate the compound. For large-scale purity, recrystallization in methanol or ethanol is effective .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the presence of the aminoethyl group (δ ~2.8–3.2 ppm for –NH₂–CH₂–) and trifluoromethyl moiety (δ ~115–120 ppm for CF₃).

- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (C₄H₇F₃N₂O, exact mass: 172.05 g/mol).

- X-ray Crystallography : For structural elucidation, as seen in analogous trifluoroacetamide derivatives, where van der Waals forces stabilize crystal packing .

- Elemental Analysis : To confirm C, H, N, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the trifluoroacetamide group influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and metabolic stability. In enzyme assays (e.g., topoisomerase II inhibition), the electron-withdrawing CF₃ group increases binding affinity to active sites by polarizing adjacent carbonyl groups. Competitive inhibition assays using fluorogenic substrates (e.g., pBR322 DNA cleavage assays) are recommended to quantify IC₅₀ values. Compare results with non-fluorinated analogs to isolate CF₃-specific effects .

Q. What computational strategies can predict the solvation effects and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., aminoethyl NH₂ vs. CF₃).

- Molecular Dynamics (MD) : Simulate solvation in aqueous and organic solvents (e.g., DMSO) to assess stability. The compound’s hydrogen-bond donor count (1) and acceptor count (4) correlate with solubility trends .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties, leveraging the compound’s topological polar surface area (29.1 Ų) to estimate blood-brain barrier penetration .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity. Experimental protocols:

- Solubility Screening : Test in DMSO, methanol, and water at 25°C and 37°C. Document kinetic vs. thermodynamic solubility.

- Hansen Solubility Parameters : Compare δD (dispersion), δP (polar), and δH (hydrogen-bonding) values. The CF₃ group increases δD, favoring solubility in non-polar solvents, while the aminoethyl group enhances δH, improving water affinity.

- Stability Studies : Use HPLC to monitor degradation in acidic/basic conditions, as hydrolysis of the amide bond may alter solubility .

Q. Comparative and Structural Analysis

Q. How do structural analogs (e.g., N-alkyl trifluoroacetamides) differ in their physicochemical and biological properties?

- Methodological Answer :

- Electronic Effects : Replace the aminoethyl group with alkyl chains (e.g., ethyl, sec-butyl) to study steric vs. electronic contributions.

- Biological Assays : Compare antimicrobial activity (MIC values) against Gram-positive/negative strains. The aminoethyl group’s NH₂ may enhance interactions with bacterial membranes.

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting point differences; aminoethyl derivatives typically exhibit higher melting points due to hydrogen bonding .

Q. Experimental Design Considerations

Q. What precautions are necessary when handling this compound in biological assays?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis.

- In Vitro Toxicity : Pre-screen for cytotoxicity (e.g., MTT assay on HEK293 cells) to rule out non-specific effects.

- Buffer Compatibility : Avoid phosphate buffers at high pH, which may degrade the trifluoroacetamide group. Use HEPES or Tris buffers instead .

Properties

IUPAC Name |

N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBJWQJITKNQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969825 | |

| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-14-0 | |

| Record name | NSC23686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.